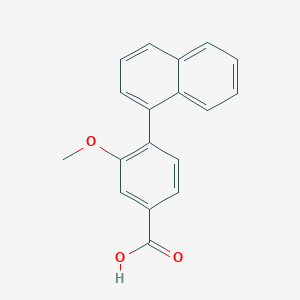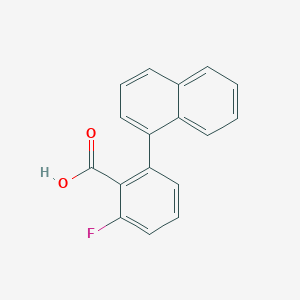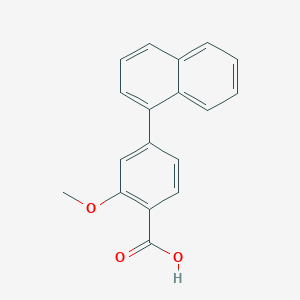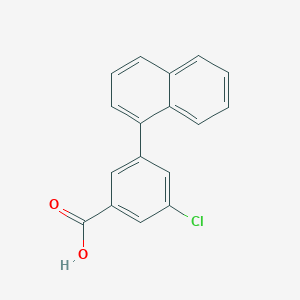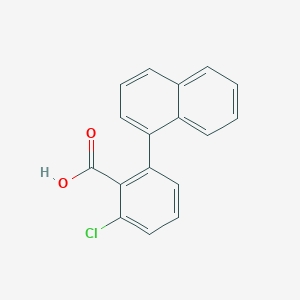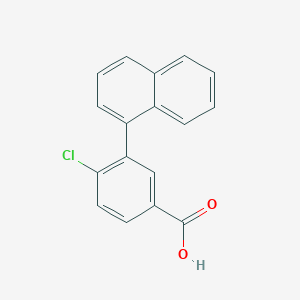
4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% (4-CNB95) is an organic compound belonging to the class of benzoic acids and is widely used for a variety of scientific research applications. It is a white powder with a melting point of 143-145 °C and a boiling point of 240 °C. 4-CNB95 is soluble in water, alcohol, and most organic solvents. It is an important intermediate in the synthesis of organic compounds and is used as a starting material for the synthesis of various other compounds.
作用機序
The mechanism of action of 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% is not well understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate molecule. This protonation of the substrate molecule leads to the formation of a new bond, which is then further stabilized by hydrogen bonding. This mechanism is believed to be responsible for the synthesis of various other compounds from 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% are not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been suggested that 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% may have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
The main advantage of using 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and is widely available. Furthermore, it is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is toxic and should be handled with care. In addition, the compound is hygroscopic and should be stored in a dry environment.
将来の方向性
There are a number of potential future directions for research involving 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95%. These include further investigation into the mechanism of action of the compound, as well as its potential for use in the synthesis of new compounds. In addition, further research into the biochemical and physiological effects of 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% could provide insight into its potential therapeutic applications. Finally, further research into the advantages and limitations of using 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% in laboratory experiments could lead to improved methods for its synthesis and use.
合成法
4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of naphthalene-1-carboxylic acid with chloroacetic acid in the presence of anhydrous sodium carbonate and acetic anhydride. The reaction is carried out at a temperature of 70-80 °C and yields 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% in high yield. Other methods for the synthesis of 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% include the reaction of naphthalene-1-carboxylic acid with chloroacetic acid in the presence of sulfuric acid and sodium hydroxide, and the reaction of naphthalene-1-carboxylic acid with chloroacetic acid in the presence of potassium hydroxide.
科学的研究の応用
4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% is widely used in scientific research. It is used as a starting material for the synthesis of various other compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of optically active compounds, such as chiral auxiliaries, and in the synthesis of heterocyclic compounds. In addition, 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% is used in the synthesis of biologically active compounds, such as antibiotics, and in the synthesis of polymers.
特性
IUPAC Name |
4-chloro-3-naphthalen-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-16-9-8-12(17(19)20)10-15(16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNLCNULGKUPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










